molecular formula C9H6BrClN2O B3008914 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone CAS No. 1312008-66-4

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone

Cat. No.: B3008914
CAS No.: 1312008-66-4
M. Wt: 273.51
InChI Key: LAMDRKGOFYTQSW-UHFFFAOYSA-N
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Description

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is a heterocyclic organic compound that features a fused indazole ring system with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.

    Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene.

    Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylaniline.

    Cyclization: The aniline derivative undergoes cyclization to form 6-bromo-5-chloro-1H-indazole.

    Acylation: Finally, the indazole derivative is acylated with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The indazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Products with oxidized ethanone groups.

    Reduction: Products with reduced ethanone groups.

Scientific Research Applications

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-chloro-1H-indazole
  • 5-chloro-6-iodo-1H-indazole
  • 5-methyl-6-chloro-1H-indazole

Uniqueness

1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the indazole ring, as well as the ethanone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(5-bromo-6-chloroindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDRKGOFYTQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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